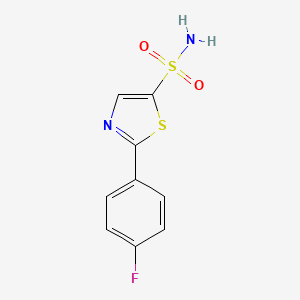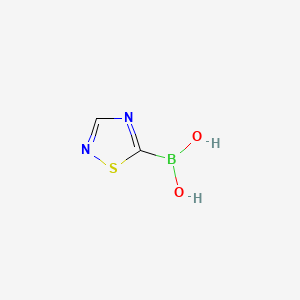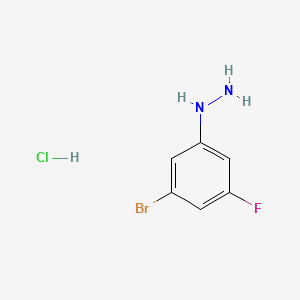![molecular formula C13H23ClN2O4 B13471525 rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride](/img/structure/B13471525.png)
rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyrrole core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrolo[2,3-c]pyrrole core, followed by the introduction of the tert-butyl and methyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride can be compared with similar compounds such as:
- rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate
- rac-methyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride
- rac-tert-butyl (3aR,6aS)-3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields.
Properties
Molecular Formula |
C13H23ClN2O4 |
|---|---|
Molecular Weight |
306.78 g/mol |
IUPAC Name |
1-O-tert-butyl 3a-O-methyl (3aS,6aR)-2,3,4,5,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C13H22N2O4.ClH/c1-12(2,3)19-11(17)15-6-5-13(10(16)18-4)8-14-7-9(13)15;/h9,14H,5-8H2,1-4H3;1H/t9-,13-;/m0./s1 |
InChI Key |
XQGWPDDUDOJVJY-NAWISMDQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2([C@@H]1CNC2)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CNC2)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
![4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13471450.png)

![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)

![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)
![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)
![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)


![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)
